molecular formula C16H20N2O8S3 B12762280 FK4Tzf2EG6 CAS No. 698336-39-9

FK4Tzf2EG6

Cat. No.: B12762280
CAS No.: 698336-39-9
M. Wt: 464.5 g/mol
InChI Key: INVAILDPZBGQFE-UHFFFAOYSA-N
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Description

The compound 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) , also known by its identifier FK4Tzf2EG6 , is a complex organic molecule with the molecular formula C16H20N2O8S3 . This compound is characterized by its unique structure, which includes two ethanesulfonic acid groups attached to a 4,4’-diaminodiphenylsulfone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) typically involves the sulfonation of 4,4’-diaminodiphenylsulfone. This process can be carried out using ethanesulfonic acid under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 4,4’-diaminodiphenylsulfone is reacted with ethanesulfonic acid. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino compounds .

Scientific Research Applications

4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate immune responses and cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

698336-39-9

Molecular Formula

C16H20N2O8S3

Molecular Weight

464.5 g/mol

IUPAC Name

1-[4-[4-(1-sulfoethylamino)phenyl]sulfonylanilino]ethanesulfonic acid

InChI

InChI=1S/C16H20N2O8S3/c1-11(28(21,22)23)17-13-3-7-15(8-4-13)27(19,20)16-9-5-14(6-10-16)18-12(2)29(24,25)26/h3-12,17-18H,1-2H3,(H,21,22,23)(H,24,25,26)

InChI Key

INVAILDPZBGQFE-UHFFFAOYSA-N

Canonical SMILES

CC(NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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